The Biological Significance of D-Methionine (S)-S-Oxide Stereochemistry: A Technical Guide
The Biological Significance of D-Methionine (S)-S-Oxide Stereochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidation of the essential amino acid methionine to methionine sulfoxide (MetO) is a critical post-translational modification with profound implications for cellular function, aging, and disease. This process generates two diastereomers, methionine-(S)-sulfoxide (Met-S-SO) and methionine-(R)-sulfoxide (Met-R-SO), at the chiral sulfur center. The biological consequences of this oxidation are intricately linked to the stereochemistry of the resulting sulfoxide. Eukaryotic organisms have evolved a sophisticated enzymatic defense system, the methionine sulfoxide reductases (Msrs), which stereospecifically reduce these oxidized forms back to methionine. This technical guide provides an in-depth exploration of the biological significance of D-methionine (S)-S-oxide stereochemistry, detailing the enzymatic pathways involved, the analytical methodologies for their study, and the quantitative data underscoring their roles in health and disease.
Introduction: The Stereochemical Complexity of Methionine Oxidation
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO).[1][2] This oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine-(S)-sulfoxide and (R)-methionine-(S)-sulfoxide, often denoted as Met-S-SO and Met-R-SO, respectively. While ROS-mediated oxidation in vivo is generally considered a non-enzymatic and random process that produces a racemic mixture of the two diastereomers, the cellular response to these modifications is highly specific.[1]
The biological significance of this stereochemistry lies in the stereospecificity of the methionine sulfoxide reductase (Msr) system, which is responsible for repairing this oxidative damage.[1][3] This enzymatic system comprises two main classes of enzymes: MsrA, which specifically reduces Met-S-SO, and MsrB, which is specific for Met-R-SO.[1][3] The differential regulation and substrate specificity of these enzymes underscore the importance of stereochemistry in the biological consequences of methionine oxidation.
The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Defense
The Msr system is a crucial antioxidant defense mechanism that repairs oxidative damage to proteins and free methionine, thereby maintaining cellular homeostasis.[2][3]
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Methionine Sulfoxide Reductase A (MsrA): This enzyme is highly specific for the S-epimer of methionine sulfoxide. It can reduce both free and protein-bound Met-S-SO.[1][3]
-
Methionine Sulfoxide Reductase B (MsrB): MsrB enzymes are specific for the R-epimer of methionine sulfoxide. In mammals, there are three known MsrB enzymes (MsrB1, MsrB2, and MsrB3) with distinct subcellular localizations.[4] Notably, mammalian MsrB enzymes are inefficient at reducing free Met-R-SO.[1]
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Free Methionine-R-Sulfoxide Reductase (fRMsr): An enzyme that efficiently reduces free Met-R-SO has been identified in some lower organisms but is absent in mammals.[1][2] This evolutionary loss has significant implications for the accumulation of free Met-R-SO in mammals under conditions of oxidative stress.[1]
The stereospecific nature of the Msr system highlights a key biological vulnerability in mammals: the inefficient reduction of free Met-R-SO. This can lead to an accumulation of this diastereomer, with potential downstream metabolic consequences.
Quantitative Insights into Msr Enzyme Kinetics and MetO Levels
The following tables summarize key quantitative data related to the Msr system and methionine sulfoxide levels in biological systems.
Table 1: Kinetic Parameters of Mammalian MsrA and MsrB Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Human MsrA | Dabsyl-Met-S-SO | 0.12 | 1.4 | - | - | [5] |
| Human MsrB1 (Sec) | Dabsyl-Met-R-SO | 1.0 | - | 2.28 | 2280 | [4] |
| Human MsrB1 (Cys) | Dabsyl-Met-R-SO | 0.9 | - | - | - | [4] |
| Human MsrB2 | Dabsyl-Met-R-SO | 0.17 | - | - | - | [4] |
| Human MsrB3 | Dabsyl-Met-R-SO | 2.9 | - | - | - | [4] |
| Mouse MsrB2 (WT, DTT-dependent) | Dabsyl-Met-R-SO | 0.14 ± 0.02 | 0.09 ± 0.003 | - | - | [6] |
| Mouse MsrB2 (WT, Trx-dependent) | Dabsyl-Met-R-SO | 0.03 ± 0.004 | 0.01 ± 0.0002 | - | - | [6] |
Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used. Dabsyl-Met-SO is a commonly used synthetic substrate.
Table 2: Levels of Free Methionine Sulfoxide Diastereomers in Mouse Plasma
| Condition | Met-S-SO (µM) | Met-R-SO (µM) | Source |
| Wild Type Mice | Not Detected | ~9 | [1] |
| MsrA Knockout Mice | ~14.6 ± 3.1 | ~9.8 ± 1.6 | [1] |
Table 3: Protein-Bound Methionine Sulfoxide in Human Health and Disease
| Condition | Protein | Observation | Source |
| Normal Aging | Brain Proteins | General increase in protein-MetO levels. | [7] |
| Alzheimer's Disease | Plasma Proteins | Significantly higher levels of a specific MetO-containing protein compared to MCI and control groups. | [8] |
| Alzheimer's Disease | Amyloid Beta | 10-50% of Aβ in amyloid plaques can be in the sulfoxide form. | [9] |
| Diabetes & Renal Failure | Serum Albumin (Met-111, Met-147) | Highly oxidized to methionine sulfoxide. | [10] |
| Healthy Smokers | Serum Albumin (Met-111, Met-147) | Highly oxidized to methionine sulfoxide compared to non-smokers. | [10] |
Signaling Pathways and Biological Implications
The stereochemistry of methionine sulfoxide has far-reaching implications for cellular signaling and pathophysiology.
Methionine Metabolism and the Transsulfuration Pathway
The methionine cycle is central to cellular metabolism, providing the methyl donor S-adenosylmethionine (SAM) for numerous methylation reactions. Homocysteine, a product of this cycle, can be remethylated to methionine or enter the transsulfuration pathway to synthesize cysteine, a precursor for the major intracellular antioxidant glutathione (GSH). The accumulation of methionine sulfoxide, particularly the less readily reduced Met-R-SO, can potentially disrupt the flux through these critical pathways.
Oxidative Stress and Disease
The accumulation of protein-bound methionine sulfoxide can lead to protein misfolding, aggregation, and loss of function, contributing to the pathology of various diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][11] The levels of specific protein-MetO species are being investigated as potential biomarkers for oxidative stress-related diseases.[8][10]
Experimental Protocols
Assay for Methionine Sulfoxide Reductase (Msr) Activity
This protocol describes a common method for measuring MsrA and MsrB activity using a dabsylated methionine sulfoxide substrate and HPLC analysis.[4][12]
Materials:
-
Dabsyl-L-Methionine-S-sulfoxide and Dabsyl-L-Methionine-R-sulfoxide (substrates)
-
Dithiothreitol (DTT)
-
Sodium phosphate buffer (pH 7.5)
-
Acetonitrile
-
Purified MsrA or MsrB enzyme, or cell/tissue lysate
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM Sodium phosphate buffer (pH 7.5)
-
20 mM DTT
-
200 µM Dabsyl-Met-S-SO (for MsrA) or Dabsyl-Met-R-SO (for MsrB)
-
Appropriate amount of purified enzyme or cell lysate (e.g., 1-10 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 200 µL of acetonitrile.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis: Inject 50 µL of the supernatant onto the C18 column. Elute with a gradient of acetonitrile in an appropriate buffer (e.g., 29 mM acetate buffer, pH 4.16).
-
Detection and Quantification: Monitor the elution of the product, dabsyl-methionine, by absorbance at the appropriate wavelength (typically around 436 nm). Quantify the amount of product formed by comparing the peak area to a standard curve of dabsyl-methionine.
-
Calculation: Calculate the specific activity of the enzyme in nmol of product formed per minute per mg of protein.
Separation and Quantification of Methionine Sulfoxide Diastereomers by HPLC
This protocol outlines a general procedure for the separation of Met-S-SO and Met-R-SO from biological samples.[1]
Materials:
-
Perchloric acid (PCA)
-
o-phthaldialdehyde (OPA) reagent for derivatization
-
Reverse-phase HPLC system with a C18 column
-
Fluorescence detector
Procedure:
-
Sample Preparation:
-
For plasma or serum: Deproteinize the sample by adding an equal volume of 10% PCA. Centrifuge to pellet the precipitated proteins.
-
For tissues: Homogenize the tissue in a suitable buffer and deproteinize with PCA.
-
-
Derivatization: Mix the supernatant with OPA reagent to derivatize the primary amines of the amino acids.
-
HPLC Separation: Inject the derivatized sample onto the C18 column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Detect the fluorescent OPA-derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
Quantification: Identify and quantify the peaks corresponding to Met-S-SO and Met-R-SO by comparing their retention times and peak areas to those of known standards.
Quantification of Protein-Bound Methionine Sulfoxide by LC-MS/MS
This protocol provides a workflow for the site-specific quantification of methionine oxidation in proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]
Procedure:
-
Protein Extraction and Preparation: Extract proteins from the biological sample. Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a specific protease, such as trypsin.
-
LC Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography.
-
MS and MS/MS Analysis: Introduce the eluted peptides into a mass spectrometer.
-
MS Scan: Acquire a full mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptides. Peptides containing a methionine sulfoxide will have a mass increase of 16 Da compared to their unmodified counterparts.
-
MS/MS Scan: Select the precursor ions corresponding to the unmodified and oxidized peptides for fragmentation.
-
-
Data Analysis: Analyze the fragmentation spectra to confirm the amino acid sequence of the peptides and pinpoint the exact location of the methionine sulfoxide modification. The relative abundance of the oxidized and unmodified peptides can be determined by comparing the peak areas or intensities from the MS scan.
Conclusion
The stereochemistry of D-methionine (S)-S-oxide is of paramount biological significance, dictating the cellular response to oxidative stress. The stereospecificity of the MsrA and MsrB enzymes in reducing Met-S-SO and Met-R-SO, respectively, highlights the intricate molecular mechanisms that have evolved to combat oxidative damage. The inefficiency of mammalian systems in reducing free Met-R-SO represents a potential metabolic vulnerability that may contribute to the pathophysiology of aging and various diseases. The quantitative data and detailed experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of methionine sulfoxide diastereomers in biological systems and to explore their potential as therapeutic targets and disease biomarkers. Continued research in this area will undoubtedly yield further insights into the complex interplay between oxidative stress, protein function, and cellular health.
References
- 1. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural and Biochemical Analysis of Mammalian Methionine Sulfoxide Reductase B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Increased Levels of Protein-methionine Sulfoxide in Plasma Correlate with a Shift from a Mild Cognitive Impairment to an Alzheimer’s Disease Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methionine Sulfoxide Reductase A CMRSA and Parkinson’s Disease Pathogenesis | Parkinson's Disease [michaeljfox.org]
- 12. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
